![molecular formula C14H13F3N2OS B4093932 2-[3-[3-(Trifluoromethyl)phenoxy]propylsulfanyl]pyrimidine](/img/structure/B4093932.png)
2-[3-[3-(Trifluoromethyl)phenoxy]propylsulfanyl]pyrimidine
Descripción general
Descripción
2-[3-[3-(Trifluoromethyl)phenoxy]propylsulfanyl]pyrimidine is an organic compound that features a trifluoromethyl group, a phenoxy group, and a pyrimidine ring. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the biological activity of compounds. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
The synthesis of 2-[3-[3-(Trifluoromethyl)phenoxy]propylsulfanyl]pyrimidine typically involves multiple steps, starting with the preparation of the trifluoromethylphenoxy intermediate. This intermediate is then coupled with a propylsulfanyl group and finally attached to a pyrimidine ring. Common synthetic routes include aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[3-[3-(Trifluoromethyl)phenoxy]propylsulfanyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Major Products: These reactions often yield derivatives with modified biological or chemical properties, enhancing their applicability in different fields.
Aplicaciones Científicas De Investigación
2-[3-[3-(Trifluoromethyl)phenoxy]propylsulfanyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Mecanismo De Acción
The mechanism of action of 2-[3-[3-(Trifluoromethyl)phenoxy]propylsulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparación Con Compuestos Similares
2-[3-[3-(Trifluoromethyl)phenoxy]propylsulfanyl]pyrimidine can be compared with other trifluoromethyl-containing compounds, such as:
Fluoxetine (Prozac): An antidepressant with a trifluoromethyl group that enhances its pharmacological activity.
Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug with a trifluoromethyl group that improves its efficacy.
Sulfoxaflor: A systemic insecticide with a trifluoromethyl group that increases its potency.
These compounds share the common feature of the trifluoromethyl group, which imparts unique properties such as increased electronegativity and enhanced biological activity. this compound stands out due to its specific combination of functional groups, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
2-[3-[3-(trifluoromethyl)phenoxy]propylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2OS/c15-14(16,17)11-4-1-5-12(10-11)20-8-3-9-21-13-18-6-2-7-19-13/h1-2,4-7,10H,3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZFAGFUSKKXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCSC2=NC=CC=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4093849.png)
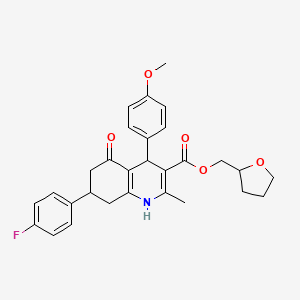
![N-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]furan-2-carboxamide](/img/structure/B4093872.png)
![2-[4-(4-methylphenoxy)butyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4093875.png)
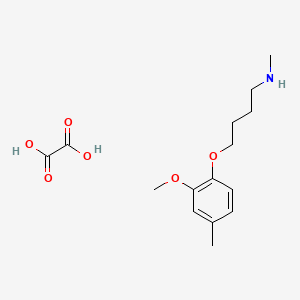
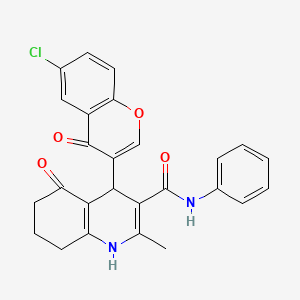
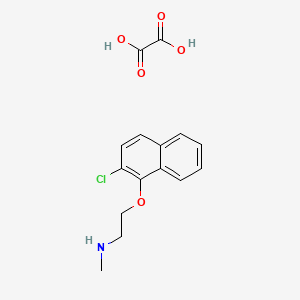
![N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-ethylbenzamide](/img/structure/B4093885.png)
![2-[2-(5-methyl-2-nitrophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B4093893.png)
![N-[3-(4-tert-butylphenoxy)propyl]cyclopentanamine oxalate](/img/structure/B4093911.png)
![1-[3-(2,4-Dimethyl-6-prop-2-enylphenoxy)propyl]-1,2,4-triazole](/img/structure/B4093925.png)
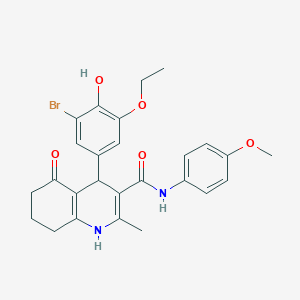
![N-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4093942.png)
![3-(3-bromophenyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4093947.png)
